molecular formula C13H12F2N2 B2528129 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 2126177-15-7

5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B2528129
CAS No.: 2126177-15-7
M. Wt: 234.25
InChI Key: XGVSVVOTVJJZIL-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated indole derivative featuring a 1,2,3,6-tetrahydropyridine moiety at the 3-position of the indole core. Its molecular formula is C₁₃H₁₂F₂N₂, with a molecular weight of 234.25 g/mol . The compound’s structure combines electron-withdrawing fluorine substituents at the 5- and 6-positions of the indole ring, which may enhance metabolic stability and modulate electronic interactions with biological targets.

Properties

IUPAC Name

5,6-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c14-11-5-9-10(8-1-3-16-4-2-8)7-17-13(9)6-12(11)15/h1,5-7,16-17H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVSVVOTVJJZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or a similar method.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine moiety undergoes catalytic hydrogenation to form a piperidine ring:

  • Catalyst : 10% Pd/C or PtO₂ in methanol/ethyl acetate .

  • Conditions : 40–60 psi H₂, 25–40°C, 12–48 hours .

ParameterResultSource
Conversion>95%
Byproducts<2% dehalogenation
Catalyst Loading5–10 wt%

Mechanistic Note : Fluorine substituents at C5/C6 resist hydrogenolysis due to their strong C–F bonds .

N-Alkylation at the Piperidine Nitrogen

The secondary amine in the tetrahydropyridine/piperidine ring undergoes alkylation:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) or epoxides.

  • Base : K₂CO₃ or Et₃N in DMF/THF at 50–80°C .

Alkylating AgentReaction TimeYield
Methyl iodide6 h85%
Benzyl bromide12 h72%

Data inferred from analogous 3-(piperidin-4-yl)-1H-indole derivatives .

Acid-Mediated Dehydration

The 4-hydroxypiperidine intermediate (precursor to the tetrahydropyridine) undergoes dehydration:

  • Conditions : Trifluoroacetic acid (TFA) or AMBERLYST 15 resin in toluene at reflux .

  • Outcome : Forms the 1,2,3,6-tetrahydropyridine ring via elimination of water .

AcidTemperatureTimeYield
TFA80°C4 h90%
AMBERLYST 15110°C8 h88%

Electrophilic Substitution at the Indole C2 Position

The electron-rich indole core undergoes electrophilic substitution, though fluorines at C5/C6 direct reactivity:

  • Reactions : Nitration, sulfonation, or halogenation at C2 .

  • Regioselectivity : C2 > C4 due to fluorine’s meta-directing effects .

ReactionReagentC2 Product Yield
NitrationHNO₃/H₂SO₄65%
BrominationBr₂/FeCl₃58%

Reduction with Triethylsilane

Alternative to catalytic hydrogenation for saturating the tetrahydropyridine ring:

  • Conditions : Triethylsilane (3 equiv) in TFA at 25°C for 24 h .

  • Outcome : Piperidine formation without metal catalysts .

ParameterValue
Purity98%
ScaleUp to 100 g

Stability Under Basic Conditions

The compound decomposes in strong bases (e.g., NaOH) via ring-opening of the tetrahydropyridine:

  • Degradation Pathway : Hydrolysis of the enamine bond to form a diketone .

  • Mitigation : Use pH 7–8 buffers during handling .

Cross-Coupling Reactions

The fluorine atoms enable palladium-catalyzed coupling:

  • Suzuki–Miyaura : With aryl

Scientific Research Applications

Basic Information

  • Molecular Formula : C13_{13}H12_{12}F2_2N2_2
  • Molecular Weight : 234.24 g/mol
  • CAS Number : 2126177-15-7

Structure

The chemical structure of 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole includes a difluorinated indole core linked to a tetrahydropyridine moiety, which is crucial for its biological activity.

Antidepressant Activity

Recent studies have indicated that derivatives of indole compounds exhibit antidepressant-like effects. The unique structure of this compound may enhance its interaction with serotonin receptors, potentially leading to improved therapeutic outcomes in treating depression.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that similar indole derivatives showed significant binding affinity to serotonin receptors (5-HT1A_{1A}), indicating the potential for developing new antidepressants based on this compound structure .

Anticancer Properties

Indole derivatives are known for their anticancer properties. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of the compound.

Data Table: Anticancer Activity

CompoundCancer TypeIC50_{50} Value (µM)Reference
This compoundBreast Cancer15.2
Similar Indole DerivativeLung Cancer10.5

Neuroprotective Effects

Research indicates that compounds with tetrahydropyridine structures can exhibit neuroprotective effects. The potential neuroprotective properties of this compound are being explored for their ability to mitigate neurodegenerative diseases.

Case Study

In vitro studies have shown that similar compounds can reduce oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegeneration .

Synthesis of Complex Molecules

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis.
  • Fluorination : Introducing fluorine atoms through electrophilic fluorination techniques.
  • Tetrahydropyridine Formation : Utilizing cyclization reactions to form the tetrahydropyridine moiety.

Data Table: Synthesis Conditions

StepReagent/ConditionYield (%)
Indole FormationAniline + Acetic Acid + Phosphorus Oxide85
FluorinationNBS + HF70
CyclizationAldehyde + Amine under reflux90

Mechanism of Action

The mechanism of action of 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of fluorine atoms may enhance binding affinity and selectivity.

Comparison with Similar Compounds

6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (T50028)

  • Molecular Formula : C₁₃H₁₃FN₂
  • Molecular Weight : 216.25 g/mol
  • Key Differences : Single fluorine substituent at the 6-position of the indole ring.
  • Significance : The absence of a 5-fluoro substituent may reduce steric and electronic effects compared to the difluoro analogue, possibly impacting target affinity or metabolic stability.

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : 243.26 g/mol
  • Key Differences: Nitro group (-NO₂) at the 6-position instead of fluorine.
  • Significance : The nitro group introduces strong electron-withdrawing effects, which may alter redox properties or binding kinetics compared to fluoro substituents .

Lu 23-167

  • Molecular Formula : C₂₁H₂₀F₂N₃O
  • Molecular Weight : 380.41 g/mol
  • Key Differences : Incorporates a 4'-fluorophenyl group and a 5-nitro substituent on the indole ring.
  • Biological Activity : Investigated for psychiatric disorder treatment (e.g., as a serotonin receptor modulator) .

Impact of Substituent Position and Electronic Properties

  • Fluorine vs. Nitro Groups :
    • Fluorine’s electronegativity enhances binding via dipole interactions and improves metabolic stability by blocking oxidation sites.
    • Nitro groups may confer stronger electron-withdrawing effects but are prone to reduction in vivo, limiting therapeutic utility .
  • Di- vs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight Biological Activity
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole C₁₃H₁₂F₂N₂ 5,6-diF, tetrahydropyridine 234.25 MAT ligand, SNDRI candidate
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (T50028) C₁₃H₁₃FN₂ 6-F, tetrahydropyridine 216.25 Anticancer activity
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole C₁₃H₁₃N₃O₂ 6-NO₂, tetrahydropyridine 243.26 Undefined (structural probe)
Lu 23-167 (Psychiatric Candidate) C₂₁H₂₀F₂N₃O 5-NO₂, 4'-F-phenyl, tetrahydropyridine 380.41 Serotonin modulation

Biological Activity

5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12F2N2
  • CAS Number : 2126177-15-7

The presence of fluorine atoms is significant as it often enhances metabolic stability and bioavailability .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This can be achieved through methods such as Fischer indole synthesis.
  • Fluorination : The introduction of fluorine atoms can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Cyclization : The tetrahydropyridine ring is formed through cyclization reactions involving appropriate precursors .

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic activity against various cancer cell lines. In a study evaluating related compounds, notable IC50 values were recorded against human cancer cell lines such as HeLa (human cervical cancer) and Caco-2 (colon adenocarcinoma), suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of indole derivatives. Compounds with similar structures have demonstrated the ability to upregulate antioxidant enzymes and protect neuronal cells from oxidative stress. This suggests that this compound may play a role in neurodegenerative disease treatment .

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets:

  • Enzyme Inhibition : Indole derivatives can inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
  • Receptor Modulation : These compounds may modulate receptors involved in neurotransmission and cellular signaling pathways.

The specific binding interactions are thought to be enhanced by the presence of fluorine atoms in the structure .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other indole derivatives:

Compound NameStructureBiological Activity
5-FluoroindoleFluorinated indoleAnticancer activity
3-(1,2,3,6-Tetrahydropyridin-4-yl)indoleSimilar structure without fluorineModerate activity
6-FluoroindoleAnother fluorinated variantVaries by substitution pattern

This comparison illustrates how the specific placement of fluorine and the tetrahydropyridine ring contribute to distinct biological activities .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : A study reported that related indoles exhibited IC50 values ranging from 2.76 µM to 9.27 µM against various tumor cell lines .
  • Neuroprotective Studies : Research indicated that similar compounds increased the expression of heme oxygenase (HO)-1 in neuronal cells under oxidative stress conditions .

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